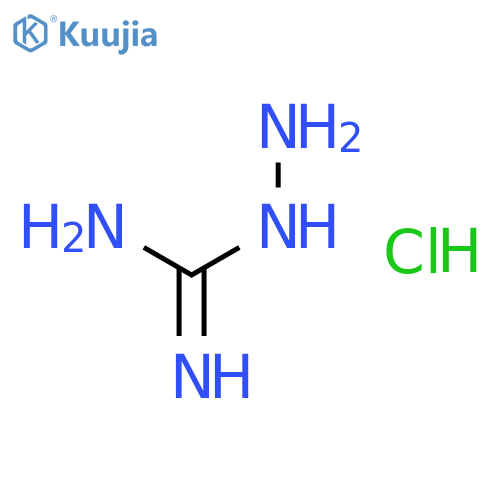Cas no 16139-18-7 (Aminoguanidine hydrochloride)

Aminoguanidine hydrochloride structure
商品名:Aminoguanidine hydrochloride
CAS番号:16139-18-7
MF:CH7ClN4
メガワット:110.5461
CID:93360
Aminoguanidine hydrochloride 化学的及び物理的性質
名前と識別子
-
- Aminoguanidine Hydrochloride
- PIMAGEDINE HYDROCHLORIDE
- HYDRAZINECARBOXIMIDAMIDE, MONOHYDROCHLORIDE
- GUANYLHYDRAZINE HYDROCHLORIDE
- GER 11
- AMINOGUANIDINIUM CHLORIDE
- carbazamidine hydrochloride
- Aminoguanidine
- Aminoguanidine Chloride
- Guanylhydrazine Chloride
- hydrochloric acid,(1:x)
- Hydrazinecarboximidamide hydrochloride
- Aminoguanidine HCl
- Pimagedine HCl
- Aminoguanidine (hydrochloride)
- Hydrazinecarboximidamide hydrochloride(1:x)
- Hydrazinecarboximidamide, hydrochloride
- Aminoguanidine monohydrochloride
- 2-aminoguanidine hydrochloride
- A2Z7G2RGAH
- Aminoguanidine hydrochloride, 98%
- Aminoguanidinehydrochloride
- Carbazamidine H
- Aminoguanidine hydrochloride
-
- MDL: MFCD00039074
- インチ: 1S/CH6N4.ClH/c2-1(3)5-4;/h4H2,(H4,2,3,5);1H
- InChIKey: UBDZFAGVPPMTIT-UHFFFAOYSA-N
- ほほえんだ: Cl[H].N([H])([H])/C(=N/N([H])[H])/N([H])[H]
計算された属性
- せいみつぶんしりょう: 110.03600
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 2
- 重原子数: 6
- 回転可能化学結合数: 0
- 複雑さ: 41.6
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 2
- トポロジー分子極性表面積: 90.4
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 未確定
- ゆうかいてん: 162-166 °C(lit.)
- PSA: 87.92000
- LogP: 1.03640
- ようかいせい: 未確定
Aminoguanidine hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X93365-100g |
Hydrazinecarboximidamide hydrochloride |
16139-18-7 | 95% | 100g |
¥1218.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X93365-5g |
Hydrazinecarboximidamide hydrochloride |
16139-18-7 | 95% | 5g |
¥148.0 | 2023-09-05 | |
| 1PlusChem | 1P001SW7-25g |
1-Aminoguanidine hydrochloride |
16139-18-7 | 95% | 25g |
$63.00 | 2024-06-20 | |
| 1PlusChem | 1P001SW7-100g |
1-Aminoguanidine hydrochloride |
16139-18-7 | 95% | 100g |
$119.00 | 2024-06-20 | |
| Alichem | A250001735-1000g |
Hydrazinecarboximidamide hydrochloride(1:x) |
16139-18-7 | 95% | 1000g |
400.00 USD | 2021-06-15 | |
| Aaron | AR001T4J-25g |
1-Aminoguanidine hydrochloride |
16139-18-7 | 95% | 25g |
$19.00 | 2025-01-21 | |
| 1PlusChem | 1P001SW7-5g |
1-Aminoguanidine hydrochloride |
16139-18-7 | 95% | 5g |
$55.00 | 2024-06-20 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X93365-25g |
Hydrazinecarboximidamide hydrochloride |
16139-18-7 | 95% | 25g |
¥468.0 | 2023-09-05 | |
| A2B Chem LLC | AA83303-5g |
Hydrazinecarboximidamide hydrochloride(1:x) |
16139-18-7 | 95% | 5g |
$43.00 | 2024-04-20 | |
| Aaron | AR001T4J-5g |
1-Aminoguanidine hydrochloride |
16139-18-7 | 95% | 5g |
$11.00 | 2025-01-21 |
Aminoguanidine hydrochloride 関連文献
-
Michael A. Malone,Agustín Costa García,Paulino Tu?ón Blanco,Malcolm R. Smyth Analyst 1993 118 649
-
2. Revitalizing antifolates through understanding mechanisms that govern susceptibility and resistanceShannon Lynn Kordus,Anthony David Baughn Med. Chem. Commun. 2019 10 880
-
Vítor Yang,Maria Jo?o Gouveia,Joana Santos,Beate Koksch,Irina Amorim,Fátima G?rtner,Nuno Vale RSC Med. Chem. 2020 11 646
-
Mohammad Navid Soltani Rad,Somayeh Behrouz,Saleh Aghajani,Marzieh Behrouz,Elham Zarenezhad,Ali Ghanbariasad RSC Adv. 2023 13 3056
-
5. Protonated pteridine and flavin analogues acting as efficient and substrate-selective photocatalysts in the oxidation of benzyl alcohol derivatives by oxygenShunichi Fukuzumi,Kumiko Tanii,Toshio Tanaka J. Chem. Soc. Chem. Commun. 1989 816
16139-18-7 (Aminoguanidine hydrochloride) 関連製品
- 2149-70-4(Nω-Nitro-L-arginine)
- 23256-50-0(Guanabenz acetate)
- 36062-19-8(N,N'-Diaminoguanidine Monohydrochloride)
- 1937-19-5(Aminoguanidine hydrochloride)
- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)
- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)
- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)
- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)
- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)
- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
